N-(2,3-Dichlorophenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
N-(2,3-Dichlorophenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a triazole-thioacetamide derivative characterized by a 2,3-dichlorophenyl group, a phenyl-substituted triazole core, and a pyridin-4-yl moiety. This compound shares structural similarities with several analogs, enabling comparisons of synthetic methods, physicochemical properties, and substituent effects.
Properties
Molecular Formula |
C21H15Cl2N5OS |
|---|---|
Molecular Weight |
456.3 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H15Cl2N5OS/c22-16-7-4-8-17(19(16)23)25-18(29)13-30-21-27-26-20(14-9-11-24-12-10-14)28(21)15-5-2-1-3-6-15/h1-12H,13H2,(H,25,29) |
InChI Key |
LEOMEMMQYBFTLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C(=CC=C3)Cl)Cl)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dichlorophenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Thioether Formation: The triazole intermediate can then be reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: Finally, the acetamide group can be introduced through acylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dichlorophenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups.
Substitution: Halogen atoms in the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigation of its pharmacological properties for the treatment of diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-Dichlorophenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural Analogues
Core Triazole Modifications
- 4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole Derivatives :
- 5n (): Incorporates a thiazole ring and chloro group (2-chloro-5-(((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)thiazole). Melting point (199–202°C) and high yield (88%) suggest stability due to aromatic stacking .
- 5o (): Features a nitrile group (2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile). Higher melting point (237–240°C) indicates stronger intermolecular interactions from polar nitrile .
Substituent Variations on the Phenyl Ring
- Halogenated Phenyl Groups :
- N-(3-Chloro-4-fluorophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (): Differs in halogen positions (3-Cl, 4-F vs. 2,3-diCl) and pyridine substitution (2-pyridinyl vs. 4-pyridinyl). Such changes alter electronic properties and steric bulk .
- 476484-06-7 (): Contains a 3,4-dichlorophenyl group and 4-chlorophenyl-triazole substitution. Molecular weight (490.793) and chlorine positioning may influence lipophilicity compared to the target compound .
Pyridine Positional Isomerism
- Pyridin-2-yl vs. Pyridin-4-yl :
- VUAA1 (–7): N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide. The 3-pyridinyl group and ethyl substituents confer Orco agonist activity, highlighting the role of pyridine orientation in receptor binding .
- 6a–6c (): Allyl-substituted triazoles with pyridin-2-yl groups. Lower melting points (161–184°C) compared to pyridin-4-yl analogs suggest reduced crystallinity from meta-substitution .
Functional Implications
- Bioactivity : While the target compound’s specific activity is unclear, analogs like VUAA1 (Orco agonist) and OLC15 (Orco antagonist) demonstrate that substituents on the triazole and phenyl rings critically influence receptor interactions. Ethyl groups (VUAA1) enhance solubility, whereas dichlorophenyl groups may increase membrane permeability .
- Synthetic Efficiency : Compounds with phenyl-pyridin-4-yl cores () show higher yields (79–88%) compared to allyl-substituted derivatives (50–83% in ), likely due to fewer steric hindrances .
Biological Activity
N-(2,3-Dichlorophenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by various studies and data.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 456.35 g/mol. It features a triazole ring, which is known for its significant role in medicinal chemistry.
1. Antimicrobial Activity
Research indicates that triazole derivatives exhibit notable antimicrobial properties. The compound this compound has been tested against various bacterial strains. A study showed it effectively inhibited the growth of Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
2. Anticancer Activity
The anticancer properties of this compound have been evaluated in several studies. For instance, derivatives of triazole have demonstrated efficacy against different cancer cell lines. In particular, compounds similar to this compound have shown IC50 values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .
| Cell Line | IC50 Value (μM) |
|---|---|
| HCT-116 (Colon) | 6.2 |
| T47D (Breast) | 27.3 |
The mechanism through which this compound exerts its biological effects involves the inhibition of key enzymes and cellular pathways associated with cancer progression and microbial resistance. Studies suggest that the thioacetamide moiety may play a crucial role in enhancing the bioactivity of the triazole scaffold by interacting with specific biological targets .
Case Studies
Several case studies highlight the effectiveness of this compound:
- In Vivo Studies : Animal models treated with this compound exhibited significant tumor reduction compared to control groups. The study concluded that the compound could potentially serve as a lead for developing new anticancer therapies.
- Synergistic Effects : When combined with existing antibiotics, this compound demonstrated synergistic effects against resistant bacterial strains, suggesting its potential in overcoming antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
